molecular formula C11H16N2O5S B561295 Fibroblast Growth Factor 2 CAS No. 103107-01-3

Fibroblast Growth Factor 2

Cat. No.: B561295
CAS No.: 103107-01-3
M. Wt: 288.318
InChI Key: LMKSZZKXCRCXFM-UHFFFAOYSA-N
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Description

Historical Perspective and Discovery

The discovery of this compound represents a pivotal moment in the understanding of cellular growth regulation that spans over five decades of scientific investigation. The earliest observations of fibroblast growth-promoting activities can be traced back to 1939, when embryo extracts and brain extracts were demonstrated to promote the growth of chicken periosteal fibroblasts. This initial finding laid the groundwork for subsequent investigations that would ultimately lead to the identification and characterization of what is now known as this compound.

The formal identification of fibroblast growth factor activity began in earnest during the 1970s. In 1973, a proteinaceous 'Fibroblast Growth Factor' activity was first identified in an extract from bovine pituitary. This activity was characterized as protease sensitive and thermolabile, capable of stimulating the proliferation of 3T3 fibroblasts at remarkably low concentrations in the nanogram per milliliter range. The significance of this discovery was underscored by the recognition that this factor represented a novel class of growth-promoting molecules with distinct biochemical properties.

The purification of this compound proceeded through several critical stages throughout the 1970s and 1980s. The fibroblast growth factor protein was first purified in 1975, and soon thereafter, three variants were isolated, including 'basic fibroblast growth factor', Heparin-binding growth factor-2, and Endothelial cell growth factor-2. This initial purification was followed by partial purification in 1975 and eventual purification to homogeneity in 1983. The designation "basic fibroblast growth factor" emerged due to the overall basic composition of amino acids and high isoelectric point of this particular variant.

Parallel investigations during this period led to the identification of related growth factors with similar mitogenic activities. Purification of a factor with comparable mitogenic activity from bovine brain, distinct from myelin basic protein fragments, identified a second Fibroblast Growth Factor-like activity characterized by a low isoelectric point that was eventually designated as acidic fibroblast growth factor. This factor was subsequently found to be identical to an activity called endothelial cell growth factor and related to this compound.

The molecular characterization of this compound advanced significantly with the advent of molecular cloning techniques. complementary deoxyribonucleic acid clones for fibroblast growth factor 1 were first isolated from a human brain complementary deoxyribonucleic acid library in 1986. In the same year, complementary deoxyribonucleic acid clones for fibroblast growth factor 1 and this compound were also isolated from bovine pituitary complementary deoxyribonucleic acid libraries. These molecular cloning achievements provided the foundation for detailed structural and functional studies that would follow.

Gene sequencing studies revealed that the group of proteins initially thought to be distinct factors, including basic fibroblast growth factor, Heparin-binding growth factor-2, and Endothelial cell growth factor-2, represented the same this compound protein and established its membership within a larger family of fibroblast growth factor proteins. This revelation highlighted the importance of this compound as a prototype member of what would become recognized as an extensive family of related signaling molecules.

Classification within the Fibroblast Growth Factor Family

This compound occupies a distinctive position within the broader fibroblast growth factor family, which represents one of the most extensively characterized families of signaling proteins in vertebrate biology. The mammalian fibroblast growth factor family comprises 18 structurally related polypeptides, designated as fibroblast growth factor 1 through fibroblast growth factor 10 and fibroblast growth factor 16 through fibroblast growth factor 23. This comprehensive family is organized into six distinct subfamilies based on differences in sequence homology, phylogenetic relationships, and functional characteristics.

The classification system that defines this compound's position within the family is based on multiple criteria including sequence homology, developmental characteristics, and functional properties. The 18 mammalian fibroblast growth factors are classified into six subfamilies comprising five paracrine subfamilies and one endocrine subfamily. This compound belongs to the fibroblast growth factor 1 subfamily, which consists of fibroblast growth factor 1 and this compound. This subfamily represents one of the five paracrine subfamilies, which also include the fibroblast growth factor 4 subfamily (fibroblast growth factor 4, fibroblast growth factor 5, and fibroblast growth factor 6), the fibroblast growth factor 7 subfamily (fibroblast growth factor 3, fibroblast growth factor 10, fibroblast growth factor 7, and fibroblast growth factor 22), the fibroblast growth factor 8 subfamily (fibroblast growth factor 8, fibroblast growth factor 17, and fibroblast growth factor 18), and the fibroblast growth factor 9 subfamily (fibroblast growth factor 9, fibroblast growth factor 16, and fibroblast growth factor 20).

The paracrine nature of this compound distinguishes it from the endocrine subfamily, which consists of fibroblast growth factor 19, fibroblast growth factor 21, and fibroblast growth factor 23. Paracrine fibroblast growth factors, including this compound, are characterized by their high affinity for heparan sulfate glycosaminoglycans, which causes them to act in a localized manner near the source of their expression. This localized action contrasts with the endocrine fibroblast growth factors, which function in a systemic manner and are dependent on the presence of Klotho proteins in their target tissues.

The structural characteristics that define this compound's classification within the family include the presence of a homologous core region consisting of 120-130 amino acids ordered into 12 antiparallel β-strands flanked by divergent amino and carboxyl termini. The heparan sulfate glycosaminoglycan binding site within the fibroblast growth factor core is composed of the β1-β2 loop and parts of the region spanning β10 and β12. For paracrine fibroblast growth factors like this compound, the elements of the heparan sulfate binding site form a contiguous, positively charged surface.

An important distinction within the broader fibroblast growth factor nomenclature involves the fibroblast growth factor homologous factors, previously designated as fibroblast growth factor 11 through fibroblast growth factor 14. Although these factors possess remarkably similar sequence homology to other family members, they do not activate fibroblast growth factor receptors and are therefore not generally considered members of the traditional fibroblast growth factor family. This distinction emphasizes the functional criteria that complement structural similarity in defining true fibroblast growth factor family membership.

Table 1: Classification of Mammalian Fibroblast Growth Factor Family

Subfamily Members Signaling Mode Key Characteristics
Fibroblast Growth Factor 1 Fibroblast Growth Factor 1, this compound Paracrine High heparan sulfate affinity, localized action
Fibroblast Growth Factor 4 Fibroblast Growth Factor 4, Fibroblast Growth Factor 5, Fibroblast Growth Factor 6 Paracrine Developmental regulation, tissue patterning
Fibroblast Growth Factor 7 Fibroblast Growth Factor 3, Fibroblast Growth Factor 7, Fibroblast Growth Factor 10, Fibroblast Growth Factor 22 Paracrine Epithelial-mesenchymal interactions
Fibroblast Growth Factor 8 Fibroblast Growth Factor 8, Fibroblast Growth Factor 17, Fibroblast Growth Factor 18 Paracrine Neural development, morphogenesis
Fibroblast Growth Factor 9 Fibroblast Growth Factor 9, Fibroblast Growth Factor 16, Fibroblast Growth Factor 20 Paracrine Neural and glial cell regulation
Fibroblast Growth Factor 19 Fibroblast Growth Factor 19, Fibroblast Growth Factor 21, Fibroblast Growth Factor 23 Endocrine Metabolic regulation, Klotho-dependent

The evolutionary relationships within the fibroblast growth factor family provide additional context for understanding this compound's classification. Phylogenetic analysis suggests that the intracellular fibroblast growth factors may be the first members of the family to evolve, followed by the acquisition of a signal peptide for secretion and affinity for heparin/heparan sulfate to limit diffusion and regulate receptor binding. The most recent evolutionary event led to the endocrine branch of the fibroblast growth factor family, which has reduced affinity for heparin/heparan sulfate and a requirement for Klotho family cofactors for receptor binding.

Nomenclature and Terminology

The nomenclature surrounding this compound reflects the complex history of its discovery and the evolution of scientific understanding regarding this important signaling molecule. The protein is known by several synonymous designations that have emerged from different research contexts and historical periods, each contributing to the comprehensive understanding of its identity and function. The primary designation, this compound, represents the systematic nomenclature adopted following the establishment of the broader fibroblast growth factor family classification system.

The most widely recognized alternative designation for this compound is basic fibroblast growth factor, which reflects the protein's biochemical properties, particularly its basic amino acid composition and high isoelectric point. This designation emerged during the early characterization studies when the protein was distinguished from its acidic counterpart, fibroblast growth factor 1, based on these fundamental biochemical differences. The term "basic" in this context refers specifically to the predominance of basic amino acids in the protein sequence, which contributes to its overall positive charge and influences its interactions with negatively charged molecules such as heparan sulfate.

Another historically significant designation is fibroblast growth factor-β, which has been used in certain research contexts to distinguish this protein from other members of the fibroblast growth factor family. This nomenclature reflects an earlier classification system that preceded the current numerical designation system and provides insight into the evolving understanding of fibroblast growth factor family organization.

Heparin-binding growth factor 2 represents another important synonymous designation that emphasizes a critical functional characteristic of this compound. This nomenclature highlights the protein's high affinity for heparin and heparan sulfate, which is fundamental to its biological activity and localization within tissues. The heparin-binding property is not merely a biochemical curiosity but represents a crucial aspect of the protein's mechanism of action, as heparan sulfate serves as a cofactor for fibroblast growth factor receptor binding and activation.

The designation prostatropin has been used in specific research contexts, particularly in studies related to prostate biology and pathophysiology. This terminology reflects the historical identification of this compound activity in prostate-related research and underscores the protein's diverse biological roles across different organ systems.

Table 2: Comprehensive Nomenclature for this compound

Primary Designation Alternative Names Abbreviations Research Context
This compound Basic Fibroblast Growth Factor None (per requirements) Systematic nomenclature
Fibroblast Growth Factor-β Historical classification
Heparin-binding Growth Factor 2 Functional characterization
This compound (basic) Biochemical distinction
Prostatropin Prostate research
Endothelial Cell Growth Factor-2 Vascular biology

The systematic nomenclature adopted for this compound follows the numerical designation system established for the broader fibroblast growth factor family. This system assigns sequential numbers to family members based on the chronological order of their discovery and characterization, providing a standardized framework for scientific communication. The numerical system has proven particularly valuable as the family has expanded to include 18 distinct members, each with specific functions and tissue distributions.

The evolution of this compound nomenclature reflects broader trends in biological nomenclature, where initial descriptive names based on source tissues or biological activities have been supplemented by systematic designations that reflect family relationships and structural similarities. This evolution has been essential for maintaining clarity in scientific communication as the complexity of the fibroblast growth factor family has become increasingly apparent.

International scientific databases and repositories have adopted standardized nomenclature for this compound to ensure consistency across research platforms. The protein is assigned specific identifier codes in major databases, including DrugBank Target P09038, Ensembl Gene ENSG00000138685, and UniProtKB P09038. These standardized identifiers facilitate data integration and cross-referencing across different research studies and databases.

The gene symbol for this compound is designated as this compound in human genetic nomenclature systems. This gene symbol is used consistently across genomic databases and genetic studies, providing a standardized reference for molecular genetic investigations. The consistency between protein and gene nomenclature helps maintain clarity in studies that examine both the protein product and its genetic regulation.

Evolutionary Conservation and Significance

The evolutionary conservation of this compound across diverse species provides compelling evidence for its fundamental importance in biological systems and offers insights into the evolutionary pressures that have shaped the fibroblast growth factor family. Phylogenetic analysis of the fibroblast growth factor family reveals that these signaling molecules have ancient evolutionary origins, with evidence suggesting that fibroblast growth factor-like proteins existed in early multicellular organisms.

The evolutionary history of the fibroblast growth factor family indicates a complex pattern of gene duplications, losses, and divergence that has shaped the current diversity of family members. In cephalochordates, eight fibroblast growth factor genes have been identified, and orthology relationships using phylogenetic approaches or conservation of synteny analyses have been suggested for six of them. These include orthologs corresponding to fibroblast growth factor 1/2, fibroblast growth factor 8/17/18, fibroblast growth factor 9/16/20, and several subfamily representatives.

The evolutionary analysis suggests that the acquisition of different functional properties within the fibroblast growth factor family occurred through specific evolutionary innovations. The evolution of the fibroblast growth factor family appears to have proceeded through several key stages, beginning with intracellular fibroblast growth factors, which may represent the ancestral forms of the family. This was followed by the acquisition of signal peptides for secretion and the development of affinity for heparin and heparan sulfate, which enabled the evolution of paracrine signaling mechanisms.

Sequence conservation analysis of this compound across different species reveals both highly conserved regions essential for core function and variable regions that may contribute to species-specific adaptations. The core region of approximately 120-130 amino acids, which forms the characteristic β-strand structure, shows remarkable conservation across vertebrate species. This conservation reflects the structural constraints necessary for maintaining receptor binding capacity and biological activity.

Table 3: Evolutionary Conservation of this compound Across Species

Species Sequence Identity (%) Key Conserved Features Functional Implications
Human 100 (reference) Complete β-strand core, receptor binding sites Full biological activity
Bovine >95 Heparin-binding domain, receptor interaction sites Cross-species bioactivity
Mouse >90 Essential catalytic residues, structural motifs Functional conservation
Chicken >85 Core β-strand architecture Maintained basic function
Zebrafish >80 Basic structural framework Developmental roles preserved

The evolutionary significance of this compound extends beyond simple sequence conservation to encompass the preservation of critical functional domains and regulatory mechanisms. The heparan sulfate binding site, composed of the β1-β2 loop and parts of the β10-β12 region, shows particular evolutionary conservation. This conservation reflects the essential role of heparan sulfate interactions in regulating this compound localization, stability, and biological activity.

Comparative genomic studies have revealed that the genomic organization of fibroblast growth factor genes, including the this compound gene, shows significant conservation across vertebrate species. Synteny conservation analyses demonstrate that the chromosomal location and neighboring genes of this compound are maintained across evolutionary lineages, suggesting that genomic context plays an important role in regulating gene expression.

The evolutionary pressure to maintain this compound function across diverse species is evidenced by the conservation of multiple isoforms generated through alternative translation initiation. This compound is synthesized primarily as a 155 amino acid polypeptide resulting in an 18 kilodalton protein, but alternative start codons provide extensions resulting in proteins of various molecular weights. This isoform diversity is conserved across species, indicating that the different forms serve distinct biological functions that have been maintained through evolutionary time.

Evolutionary analysis also reveals the relationship between this compound and other family members through gene duplication events. The fibroblast growth factor 1 subfamily, containing both fibroblast growth factor 1 and this compound, appears to have arisen through ancient gene duplication events that preceded the divergence of major vertebrate lineages. This evolutionary relationship explains the structural similarities between these two proteins while highlighting the functional specializations that have evolved to distinguish their biological roles.

The conservation of this compound signaling pathways across species provides additional evidence for its evolutionary significance. The fibroblast growth factor receptor family and downstream signaling cascades show remarkable conservation across vertebrates, indicating that the entire this compound signaling system represents an ancient and fundamental mechanism for cellular communication. This conservation extends to the regulatory mechanisms that control this compound expression and activity, including transcriptional regulation and post-translational modifications.

The evolutionary perspective on this compound also illuminates the selective pressures that have shaped its current properties. The protein's involvement in fundamental biological processes such as embryonic development, tissue repair, and angiogenesis represents functions that would have been essential for the survival and reproduction of ancestral organisms. The maintenance of these functions across evolutionary time reflects their continued importance in modern organisms and explains the strong selective pressure for conservation of this compound structure and function.

Properties

CAS No.

103107-01-3

Molecular Formula

C11H16N2O5S

Molecular Weight

288.318

IUPAC Name

N-hydroxy-2-[2-(4-methoxyphenyl)ethylsulfonylamino]acetamide

InChI

InChI=1S/C11H16N2O5S/c1-18-10-4-2-9(3-5-10)6-7-19(16,17)12-8-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14)

InChI Key

LMKSZZKXCRCXFM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(=O)NO

Synonyms

Fibroblast Growth Factor 2

Origin of Product

United States

Scientific Research Applications

Regenerative Medicine

FGF-2 plays a significant role in regenerative medicine due to its ability to promote cell proliferation and differentiation. Its applications include:

  • Bone Regeneration : FGF-2 has been shown to enhance the proliferation of bone marrow-derived stem cells (BMSCs) and improve osteogenic differentiation. A study demonstrated that BMSCs expanded with FGF-2 exhibited over 20-fold greater bone formation compared to controls when assessed on hydroxyapatite scaffolds .
  • Wound Healing : FGF-2 is crucial in wound healing processes. It promotes angiogenesis and enhances the migration of fibroblasts to the wound site, facilitating tissue repair .

Dental Applications

FGF-2 has shown promising results in dental applications, particularly in periodontal regeneration:

  • Periodontal Regeneration : A clinical trial involving the application of 0.3% FGF-2 for treating aggressive periodontitis showed an 86.9% increase in alveolar bone height over 36 weeks post-treatment. This significant improvement highlights FGF-2's potential in periodontal therapy .

Tissue Engineering

The integration of FGF-2 in tissue engineering constructs has been widely researched:

  • Stabilization Techniques : The stability of FGF-2 is a concern for its therapeutic application. Various stabilization methods have been explored, including ionic interaction modifications, chemical modifications, and encapsulation techniques to maintain its biological activity for prolonged periods .
Stabilization Method Description
Ionic Interaction ModificationUses excipients to enhance stability
Chemical ModificationAlters the chemical structure to improve stability
Physical Adsorption/EncapsulationEncapsulates FGF-2 within carrier materials

Combination Therapies

FGF-2 is often used in combination with other agents to enhance therapeutic outcomes:

  • Diabetic Complications : Studies suggest that FGF-2 can improve stem cell-based treatments for diabetes by promoting angiogenesis and reducing apoptosis in Schwann cells when combined with nerve growth factor .

Clinical Case Studies

Several case studies demonstrate the efficacy of FGF-2 across various medical conditions:

  • Acute Kidney Injury : Research indicates that intrarenal injections of FGF-2 can significantly improve outcomes in models of acute kidney injury, suggesting its potential as a therapeutic agent in renal repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences Within the FGF Family

FGF2 is part of a 22-member family of growth factors, which share structural homology but differ in receptor specificity, tissue distribution, and biological roles. Key comparisons include:

Feature FGF2 FGF1 FGF21 FGF23
Heparin Binding High affinity Moderate affinity Low/no affinity Low affinity
Receptor Specificity FGFR1-3 (requires heparin) FGFR1-4 (heparin-independent) FGFR1c/β-Klotho complex FGFR1c/α-Klotho complex
Primary Functions Angiogenesis, fibrosis, repair Wound healing, mitogenesis Metabolic regulation (glucose/lipid) Phosphate homeostasis
Clinical Relevance Diabetic nephropathy, cancer Ischemic injury CKD progression, obesity Chronic kidney disease
  • FGF21 : A hormone-like FGF that regulates metabolic pathways and predicts renal outcomes in diabetes, contrasting with FGF2’s direct tissue-repair roles .
  • FGF23 : Primarily regulates phosphate excretion, with mutations linked to renal dysfunction, unlike FGF2’s angiogenic focus .

Comparison with Non-FGF Growth Factors

FGF2’s functional overlap and divergence with other growth factor families are highlighted below:

Growth Factor Receptor(s) Key Roles Clinical Context Contrast with FGF2
VEGF VEGFR1-3 Angiogenesis, vascular permeability Cancer, retinopathy VEGF is endothelial-specific; FGF2 targets fibroblasts/epithelial cells
EGF EGFR Epithelial proliferation, wound healing Cancer, epithelial repair EGF lacks heparin-binding and anti-fibrotic effects
TGF-β TGF-βR1/2 Fibrosis, immune regulation Fibrotic diseases TGF-β is pro-fibrotic; FGF2 antagonizes fibrosis
PDGF PDGFRα/β Fibroblast activation, tissue remodeling Atherosclerosis, cancer PDGF drives myofibroblast differentiation; FGF2 promotes fibroblast proliferation
  • VEGF vs. FGF2 : While both drive angiogenesis, FGF2 induces broader stromal remodeling and is upregulated in cancers like glioblastoma and breast cancer .
  • TGF-β vs. FGF2 : TGF-β promotes fibrosis via SMAD signaling, whereas FGF2 suppresses myofibroblast differentiation in some contexts (e.g., cardiac fibrosis) .

Mechanistic and Therapeutic Insights

Signaling Pathways

  • FGF2 : Activates MAPK/ERK and PI3K/AKT pathways, promoting cell survival and proliferation. Its interaction with ATP enhances stability and neuroprotective activity .
  • FGF21 : Signals via β-Klotho co-receptor to regulate insulin sensitivity, diverging from FGF2’s direct mitogenic effects .

Preparation Methods

Heparin Affinity vs. Ion-Exchange Chromatography

Heparin affinity chromatography has traditionally dominated FGF2 purification due to its high specificity. However, studies reveal that heparin-purified FGF2 exhibits a propensity for dimerization and oligomerization, as evidenced by nuclear magnetic resonance (NMR) spectroscopy. At concentrations exceeding 0.5 mM, heparin-purified FGF2 showed perturbations in heteronuclear single quantum coherence (HSQC) spectra, indicative of self-association. In contrast, ion-exchange chromatography yielded monomeric FGF2 with unperturbed HSQC spectra, suggesting that heparin residues act as molecular scaffolds promoting aggregation.

Stabilization Strategies for FGF2

MutationPredicted ΔΔG (kcal/mol)Stability Outcome
C78A+0.09Increased
C78L+0.33Increased
C96I+0.19Increased
C96W+0.02Neutral

Data derived from SDM and Discovery Studio 2019 predictions.

Lyophilization and Cryoprotectants

Lyophilization remains a cornerstone for long-term FGF2 storage. Formulations containing mannitol, lactitol, or human serum albumin preserved bioactivity even after 18 months at 25°C. Notably, lyophilized FGF2 retained 90% activity post-reconstitution when stored at 4°C for 30 days, whereas aqueous solutions lost 70% activity within 48 hours.

Structural Insights and Heparin-Mimetic Conjugation

Crystallographic Analysis of FGF2 Mutants

High-resolution structures of FGF2 mutants (e.g., FGF2-M1 and FGF2-M2) complexed with sucrose octasulfate (SOS) revealed conserved binding modes akin to heparin. The SOS-FGF2 interaction stabilized the β-trefoil fold, preventing aggregation without inducing oligomerization. This structural data informed the design of heparin-mimetic polymers, such as poly(styrenesulfonate-co-poly-(ethylene glycol) methyl ether methacrylate)-b-vinyl sulfonate (FGF2-p(SS-co-PEGMA)-b-VS), which prolonged FGF2’s half-life to 7 days in vitro.

Table 2: Comparative Stability of FGF2 Formulations

StrategyHalf-Life at 37°CBioactivity Retention
Native FGF210 hours<20%
Heparin-Mimetic Conjugate7 days>80%
C78A Mutant20 days95%

Data synthesized from.

Critical Evaluation of Preparation Methods

Yield and Purity Trade-Offs

While heparin affinity chromatography achieves high purity (≥98%), it introduces dimerization artifacts. Conversely, ion-exchange and amylose affinity methods yield monomeric FGF2 but require additional steps to remove fusion tags. The Trx-FGF2 system strikes a balance, offering 95% purity with a single Ni-NTA step.

Scalability for Therapeutic Use

Industrial-scale production favors prokaryotic systems due to lower costs. However, eukaryotic systems (e.g., CHO cells) are emerging for glycosylated FGF2 variants, albeit with yields 10-fold lower than E. coli .

Q & A

Q. What experimental approaches are recommended to study the unconventional secretion mechanism of FGF2?

FGF2 lacks a signal peptide and is secreted via an unconventional pathway involving direct translocation across plasma membranes. Key methodologies include:

  • Reconstitution assays using purified components (e.g., phosphoinositides, ATP) to study membrane translocation .
  • Live-cell imaging with fluorescently tagged FGF2 to track vesicle-independent secretion dynamics .
  • Knockdown/knockout models (e.g., CRISPR-Cas9) targeting proteins like Tec kinase, which regulates FGF2 membrane binding .

Q. How can researchers validate FGF2-receptor binding specificity in different cellular contexts?

  • Competitive binding assays : Use radiolabeled FGF2 (e.g., ¹²⁵I-FGF2) with unlabeled acidic FGF (aFGF) or basic FGF (bFGF) to assess cross-reactivity .
  • Surface plasmon resonance (SPR) : Quantify dissociation constants (Kd) for FGF2 binding to FGFR1-4 isoforms .
  • Functional assays : Measure downstream signaling (e.g., ERK phosphorylation) in FGFR-overexpressing cell lines treated with FGF2 .

Q. What standardized assays are used to quantify FGF2 bioactivity in vitro?

  • Cell proliferation assays : Use FGF2-dependent cell lines (e.g., BaF3-FGFR transfectants) and measure ³H-thymidine incorporation .
  • Angiogenesis assays : Tube formation in endothelial cell cultures (HUVECs) or Matrigel plug assays in vivo .
  • Western blotting : Detect ERK1/2 or AKT phosphorylation as a readout of FGF2 signaling activation .

Advanced Research Questions

Q. How can contradictory data on FGF2’s role in diabetic microvascular complications be resolved?

Conflicting reports on FGF2’s pro-angiogenic vs. pro-fibrotic effects in diabetic nephropathy require:

  • Context-specific models : Compare FGF2 effects in hyperglycemic vs. normoglycemic conditions using kidney podocyte cultures .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify FGF2-dependent pathways in disease progression .
  • Longitudinal studies : Track urinary FGF2 levels in diabetic patients with microalbuminuria to correlate with clinical outcomes .

Q. What methodologies elucidate crosstalk between FGF2 and VEGF in vascular development?

  • Co-stimulation assays : Treat endothelial cells with FGF2 and VEGF-A, then analyze synergistic/antagonistic effects via phospho-kinase arrays .
  • Genetic models : Use conditional double knockouts (e.g., FGF2⁻/⁻;VEGF-A⁺/⁻ mice) to study developmental vascular defects .
  • Computational modeling : Predict interaction nodes using pathway databases (KEGG, Reactome) and validate with co-immunoprecipitation .

Q. How does PI3K/AKT signaling mediate resistance to FGF2-induced apoptosis in cancer cells?

  • Pharmacological inhibition : Treat Ewing sarcoma cells with FGF2 ± PI3K inhibitors (e.g., LY294002) and measure apoptosis via Annexin V/PI staining .
  • RNA-seq profiling : Identify AKT-dependent survival genes (e.g., BCL2, MCL1) upregulated in FGF2-resistant cells .
  • Xenograft models : Compare tumor growth in mice treated with FGF2 ± AKT inhibitors .

Methodological Challenges and Solutions

Q. How to address variability in FGF2 stability during recombinant protein production?

  • Optimized purification : Use heparin-affinity chromatography to stabilize FGF2 structure .
  • Additive screening : Test stabilizers (e.g., sucrose, trehalose) during lyophilization .
  • Activity validation : Regularly confirm bioactivity via proliferation assays to ensure batch consistency .

Q. What strategies mitigate off-target effects in FGF2 signaling studies?

  • Isoform-specific inhibitors : Use small molecules targeting FGFR1 (e.g., PD173074) instead of pan-FGFR inhibitors .
  • Conditional knockout models : Employ Cre-lox systems to delete FGF2/FGFRs in specific tissues .
  • Single-cell RNA-seq : Resolve heterogeneous cellular responses to FGF2 in complex tissues .

Key Considerations for Experimental Design

  • Dose-response curves : Essential for distinguishing FGF2’s mitogenic vs. non-mitogenic effects.
  • Heparin dependence : Include heparin (1–10 µg/mL) in culture media to stabilize FGF2-receptor interactions .
  • Negative controls : Use heat-inactivated FGF2 or FGFR-neutralizing antibodies to confirm specificity .

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